4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid
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Description
“4-(3-allylthioureido)benzoic acid” is a chemical compound with the molecular formula C11H12N2O2S . It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of “4-(3-allylthioureido)benzoic acid” can be achieved from 4-Aminobenzoic acid and Allyl isothiocyanate . Chemicalbook provides three synthetic routes for this compound .Physical and Chemical Properties Analysis
The molecular weight of “4-(3-allylthioureido)benzoic acid” is 236.3 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Molecular Docking and Structural Analysis
Research into compounds like 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its analogs involves comprehensive spectroscopic and structural investigations. These studies, using both experimental spectra and theoretical calculations, help understand the molecular stability, reactivity, and potential biological activities. Such compounds have been explored for their nonlinear optical materials potential due to their significant dipole moment and hyperpolarizability. The molecular geometry and electron localization function analysis reveal noncovalent interactions, crucial for understanding molecular behavior in biological systems (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Characterization of Bioactive Compounds
Another aspect of research focuses on the synthesis and characterization of bioactive compounds, like the novel 1,2,4-oxadiazole natural product analogs. These compounds, starting from intermediates like 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid, have shown significant antitumor activity in vitro. Such studies are pivotal for developing new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Development of Analytical Tools
In the realm of analytical chemistry, derivatives of 4-oxobutanoic acid, like 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, have been utilized to develop sensitive ELISA methods for detecting pesticide residues in agricultural samples. Such innovations are crucial for ensuring food safety and environmental protection (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Exploration of Medicinal Applications
Organotin (IV) derivatives of related carboxylate ligands have been explored for their antimicrobial and anticancer properties, underscoring the potential of these compounds in medicinal chemistry. The structural elucidation and molecular docking studies of these compounds help understand their mechanism of action and optimize their biological activities (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).
Properties
IUPAC Name |
2-(butylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-3-5-10-19-15(17(24)25)12-16(23)21-13-7-6-8-14(11-13)22-18(26)20-9-4-2/h4,6-8,11,15,19H,2-3,5,9-10,12H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAASGKKDVUDGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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